4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile
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Overview
Description
4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile is an organic compound that features a fluorophenyl group, a methylsulfanyl group, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde, methylthiol, and nicotinonitrile as the primary starting materials.
Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with methylthiol to form 4-(4-fluorophenyl)-2-(methylsulfanyl)benzaldehyde.
Cyclization: The intermediate undergoes cyclization with nicotinonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is evaluated for its use in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the methylsulfanyl group can modulate its electronic properties. The nicotinonitrile core is crucial for its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine
- **4-(4-Fluorophenyl)-2-(methylsulfanyl)benzene
- **4-(4-Fluorophenyl)-2-(methylsulfanyl)quinoline
Uniqueness
4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile is unique due to its combination of a fluorophenyl group, a methylsulfanyl group, and a nicotinonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c1-17-13-12(8-15)11(6-7-16-13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYRWXUIVIJEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1C#N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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